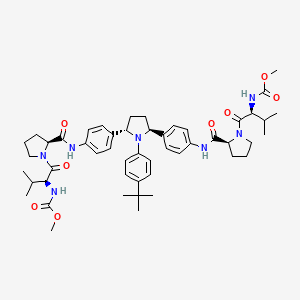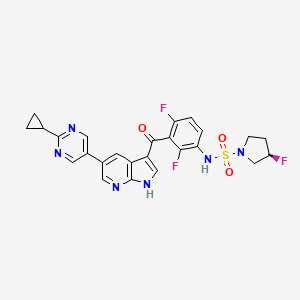
PLX8394
概要
説明
作用機序
PLX8394は、MAPK経路の重要な構成要素であるBRAFタンパク質を選択的に阻害することにより、その効果を発揮します。 This compoundは、変異したBRAFに結合することにより、下流のシグナル伝達分子の活性化を防ぎ、それにより癌細胞の増殖を阻害し、アポトーシスを誘導します . この選択的な阻害は、第一世代BRAF阻害剤でよくある問題である、MAPK経路の逆説的な活性化を回避するのにも役立ちます .
類似の化合物との比較
This compoundは、MAPK経路の逆説的な活性化を引き起こすことなく、BRAFの単量体および二量体の両方の形態を選択的に阻害できるため、他のBRAF阻害剤とは異なります . 類似の化合物には、第一世代のBRAF阻害剤であるベムラフェニブ、ダブラフェニブ、エンコラフェニブがあります。 これらの化合物は、MAPK経路の逆説的な活性化につながることが多く、副作用と有効性の制限をもたらします .
類似の化合物のリスト:- ベムラフェニブ
- ダブラフェニブ
- エンコラフェニブ
- PLX7904(別の次世代BRAF阻害剤)
This compoundは、BRAF変異癌の治療における安全性プロファイルの向上と幅広い有効性により、際立っています .
生化学分析
Biochemical Properties
PLX8394 plays a crucial role in biochemical reactions by selectively inhibiting BRAF proteins. Unlike first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the RAF/MEK/ERK pathway in cells with stimulated RAS signaling. It blocks signaling from both monomeric BRAF V600 and dimeric BRAF non-V600 mutations . This selective inhibition helps prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation . By inhibiting the BRAF protein, this compound disrupts the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations . Additionally, this compound has been shown to decrease the levels of RAS-dependent BRAF dimers and RAS-independent BRAF dimers, further contributing to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of BRAF proteins. This compound disrupts BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers, but not CRAF homodimers or ARAF-containing dimers . This selective inhibition prevents the activation of the RAF/MEK/ERK signaling pathway, which is essential for cancer cell proliferation and survival. By targeting both monomeric BRAF V600 and dimeric BRAF non-V600 mutations, this compound effectively inhibits ERK signaling in tumors driven by these mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound retains its inhibitory effects on the RAF/MEK/ERK signaling pathway over extended periods . The stability and degradation of this compound have been evaluated, and it has been found to maintain its activity without significant degradation . Long-term effects on cellular function have also been observed, with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in both BRAF V600E and certain non-V600E lung adenocarcinoma models, in vitro and in vivo . Higher doses of this compound have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is important to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit the RAF/MEK/ERK signaling pathway by blocking the activity of BRAF proteins . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells . The precise metabolic pathways and interactions of this compound are still being investigated to fully understand its effects on cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally available compound, which allows for systemic distribution after administration . This compound has been shown to penetrate the central nervous system (CNS) and achieve clinically relevant concentrations in brain tumors . The transport and distribution of this compound within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific compartments within cells, including the cytoplasm and nucleus . This localization is essential for its ability to inhibit the RAF/MEK/ERK signaling pathway and exert its anti-cancer effects. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being investigated to fully understand its subcellular localization and activity.
準備方法
合成経路と反応条件: PLX8394の合成は、重要な中間体の形成とその後のカップリング反応を含む、複数のステップを含みます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 通常、パラジウム触媒カップリング反応や選択的官能基変換などの高度な有機合成技術の使用が含まれます .
工業生産方法: this compoundの工業生産は、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な合成が関与する可能性があります。 これには、自動反応器の使用、厳格な品質管理対策、および結晶化やクロマトグラフィーなどの精製技術が含まれます .
化学反応の分析
反応の種類: PLX8394は、主に酸化や還元などの代謝反応を体内で受けます。 これは、生理的条件下で安定であり、有意な化学的変換を受けることなくBRAFタンパク質を選択的に阻害するように設計されています .
一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、パラジウム触媒、有機溶媒、および選択的な反応を確保するためのさまざまな保護基が含まれます。 条件は、通常、反応結果を最適化するために、制御された温度、不活性雰囲気、および特定のpH範囲を伴います .
主要な製品: This compoundの合成の主要な製品は、最終的な活性医薬品成分(API)であり、これはその後、臨床使用のために経口投与剤に製剤化されます .
科学研究の応用
This compoundは、特に腫瘍学と分子生物学の分野で、いくつかの科学研究の応用があります。 これは、癌細胞におけるMAPK経路の阻害を研究するために使用され、メラノーマ、大腸癌、脳腫瘍などのBRAF変異癌の治療に関する洞察を提供します . さらに、this compoundは、さまざまな固形腫瘍の治療における有効性と安全性を臨床試験で調査されています .
科学的研究の応用
PLX8394 has several scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the inhibition of the MAPK pathway in cancer cells, providing insights into the treatment of BRAF-mutated cancers such as melanoma, colorectal cancer, and brain tumors . Additionally, this compound is being investigated in clinical trials for its efficacy and safety in treating various solid tumors .
類似化合物との比較
PLX8394 is unique compared to other BRAF inhibitors due to its ability to selectively inhibit both monomeric and dimeric forms of BRAF without causing paradoxical MAPK pathway activation . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are first-generation BRAF inhibitors. these compounds often lead to paradoxical activation of the MAPK pathway, resulting in adverse effects and limited efficacy .
List of Similar Compounds:- Vemurafenib
- Dabrafenib
- Encorafenib
- PLX7904 (another next-generation BRAF inhibitor)
This compound stands out due to its improved safety profile and broader efficacy in treating BRAF-mutated cancers .
特性
IUPAC Name |
(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYACLQUDUDXAPA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393466-87-9 | |
| Record name | PLX-8394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393466879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX8394 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plixorafenib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L7Z273SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


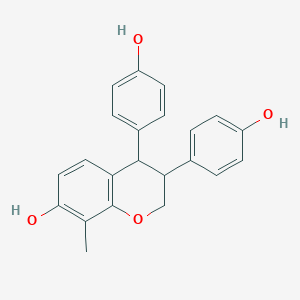
![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
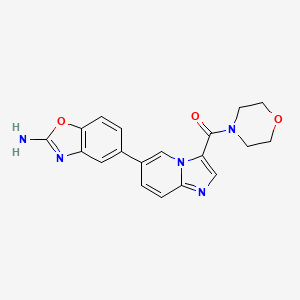
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
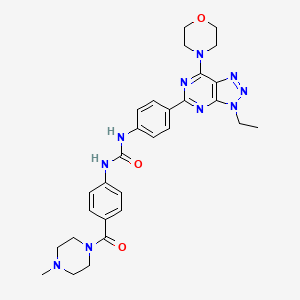
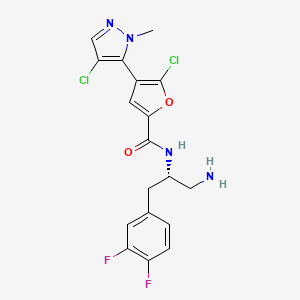
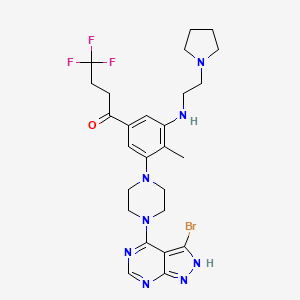
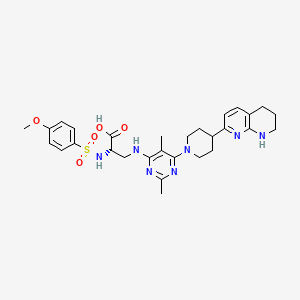
![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

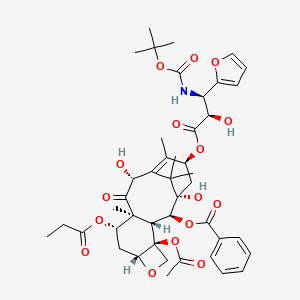
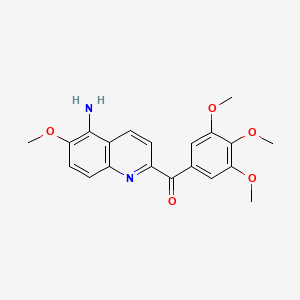
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
